XL-418

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

XL-418 is a small molecule compound developed primarily for its potential in cancer therapy. It functions as an inhibitor of protein kinase B (also known as AKT) and ribosomal protein S6 kinase (S6K), both of which are critical components in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, XL-418 aims to disrupt the aberrant signaling often observed in various cancers, thereby hindering tumor growth and progression .

The biological activity of XL-418 is characterized by its ability to inhibit the activity of key signaling pathways involved in cancer. In preclinical studies, XL-418 has demonstrated efficacy in various cancer models by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The compound has shown promise in treating solid tumors, particularly those with dysregulated phosphoinositide 3-kinase signaling pathways, which are common in many types of cancer .

Interaction studies involving XL-418 have focused on its binding affinity for various kinases beyond just protein kinase B and S6K. These studies utilize techniques such as surface plasmon resonance and enzyme kinetics to assess how effectively XL-418 can inhibit these targets. Additionally, research has explored potential drug-drug interactions when combined with other therapeutic agents, aiming to identify synergistic effects that could improve treatment outcomes for cancer patients .

Several compounds share structural or functional similarities with XL-418, particularly within the category of kinase inhibitors. Below is a comparison highlighting their uniqueness:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| XL-418 | Protein Kinase B, S6K | Selective inhibitor with potential for solid tumors |

| MK-2206 | Protein Kinase B | Allosteric inhibitor; used in combination therapies |

| GSK2141795 | Protein Kinase B | ATP-competitive inhibitor; shows activity against resistant tumors |

| AZD5363 | Protein Kinase B | Dual inhibitor; shows efficacy in various cancer types |

| PF-04691502 | S6K | Focused on metabolic regulation; different binding mode |

XL-418 is unique primarily due to its dual inhibition mechanism targeting both protein kinase B and S6K, which may provide a more comprehensive approach to disrupting cancer cell signaling compared to other inhibitors that target single pathways .

Molecular Formula and Physical Properties

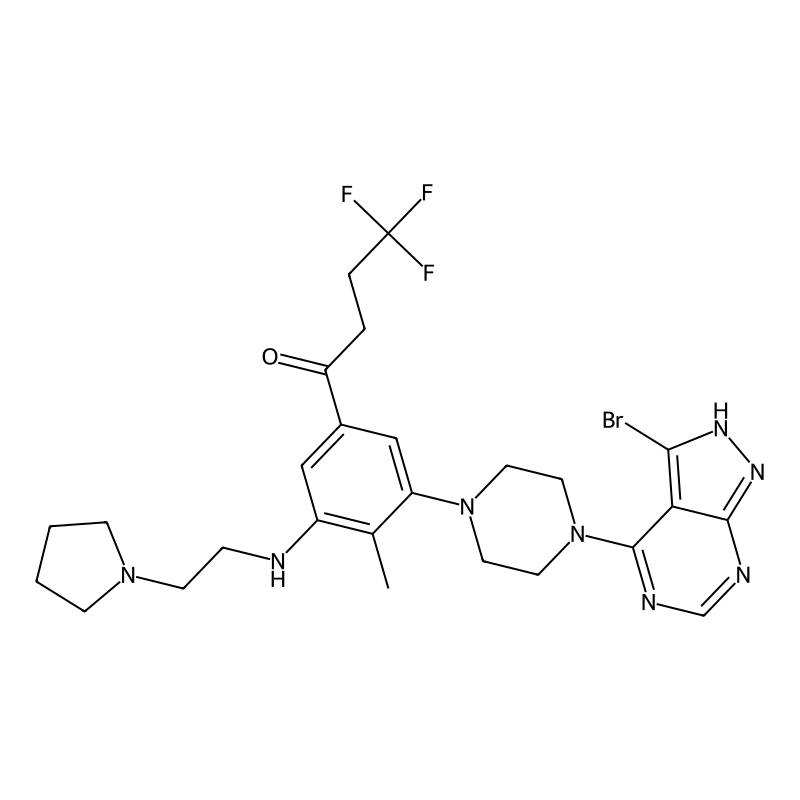

XL-418 exhibits the molecular formula C26H32BrF3N8O, representing a complex heterocyclic compound with multiple functional groups [2] [3]. The compound possesses a molecular weight of 609.48 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2]. The chemical abstracts service registry number for this compound is 871343-09-8, providing its unique chemical identifier [2] [8].

The physical properties of XL-418 include its classification as a small molecule drug compound with defined stereochemical characteristics [2]. The compound demonstrates achiral properties with zero defined stereocenters and no optical activity, as confirmed through structural analysis [2]. The charge state of the molecule is neutral under standard conditions, contributing to its stability profile [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C26H32BrF3N8O | [2] [3] |

| Molecular Weight | 609.48 g/mol | [1] [2] |

| CAS Registry Number | 871343-09-8 | [2] [8] |

| Optical Activity | None | [2] |

| Defined Stereocenters | 0/0 | [2] |

| Molecular Charge | 0 | [2] |

Structural Elucidation and Configuration

The structural elucidation of XL-418 reveals a sophisticated molecular architecture comprising multiple ring systems and functional groups [2] [3]. The compound features a simplified molecular input line entry system representation as CC1=C(C=C(C=C1NCCN2CCCC2)C(=O)CCC(F)(F)F)N3CCN(CC3)C4=C5C(Br)=NNC5=NC=N4, which defines the complete connectivity pattern [2] [3].

The international chemical identifier for XL-418 is InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35), providing a standardized chemical structure representation [2] [3]. The corresponding international chemical identifier key is IKBSEBRGSVFUHM-UHFFFAOYSA-N, serving as a hashed version of the full international chemical identifier string [2] [3].

The systematic chemical name for XL-418 is 1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one [3] [8]. This nomenclature reflects the complex substitution pattern and functional group arrangement within the molecular framework.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for structural characterization of complex organic molecules [10] [11]. The technique relies on the principle that nuclei with non-zero spin quantum numbers exhibit magnetic dipole moments that interact with external magnetic fields [10]. For XL-418 characterization, nuclear magnetic resonance analysis would provide detailed information about the molecular environment of hydrogen and carbon nuclei within the structure.

The chemical shift patterns in nuclear magnetic resonance spectroscopy are sensitive to the electron distribution around nuclei, which varies based on the local chemical environment [11]. The heterocyclic nature of XL-418, containing pyrazolopyrimidine and piperazine ring systems, would be expected to produce characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [10] [11]. The presence of electronegative atoms such as bromine, fluorine, and nitrogen would significantly influence the chemical shift positions of nearby carbon and hydrogen atoms.

Mass Spectrometry Profile

Mass spectrometry analysis of XL-418 has been extensively documented, providing comprehensive fragmentation patterns and molecular ion characterization [2] [3]. The compound exhibits a base molecular ion peak at mass-to-charge ratio 609.19078 for the protonated molecular ion [M+H]+ [3]. Additional significant adduct ions include the sodium adduct [M+Na]+ at mass-to-charge ratio 631.17272 and the ammonium adduct [M+NH4]+ at mass-to-charge ratio 626.21732 [3].

The mass spectrometry fragmentation profile reveals characteristic losses consistent with the molecular structure [3]. The dehydrated molecular ion [M+H-H2O]+ appears at mass-to-charge ratio 591.18076, indicating a facile loss of water from the protonated molecular ion [3]. Negative ion mode analysis demonstrates the deprotonated molecular ion [M-H]- at mass-to-charge ratio 607.17622, along with formate and acetate adducts at mass-to-charge ratios 653.18170 and 667.19735, respectively [3].

| Adduct Type | m/z Value | Ion Formula |

|---|---|---|

| [M+H]+ | 609.19078 | C26H33BrF3N8O+ |

| [M+Na]+ | 631.17272 | C26H32BrF3N8ONa+ |

| [M+NH4]+ | 626.21732 | C26H36BrF3N9O+ |

| [M-H]- | 607.17622 | C26H31BrF3N8O- |

| [M+HCOO]- | 653.18170 | C27H32BrF3N8O3- |

Infrared and UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy serves as a valuable tool for characterizing compounds containing conjugated systems and chromophoric groups [12]. The technique measures the absorbance of electromagnetic radiation in the ultraviolet-visible region, corresponding to electronic transitions between ground and excited states [12]. For XL-418, the presence of aromatic ring systems, particularly the pyrazolopyrimidine moiety, would be expected to exhibit characteristic ultraviolet absorption bands.

The Beer-Lambert law governs the relationship between absorbance and concentration in ultraviolet-visible spectroscopy, expressed as A = εbc, where ε represents the molar absorptivity, b is the path length, and c is the concentration [12]. The aromatic systems in XL-418 would demonstrate characteristic absorption maxima in the ultraviolet region, with the exact positions dependent on the degree of conjugation and substituent effects.

Infrared spectroscopy would provide complementary structural information by identifying characteristic functional group vibrations [12]. The carbonyl group present in the trifluorobutanone side chain would be expected to exhibit a strong absorption band in the carbonyl stretching region. The nitrogen-hydrogen stretching vibrations from the secondary amine groups would also contribute to the infrared spectrum profile.

X-ray Crystallography Analysis

X-ray crystallography represents the gold standard for determining three-dimensional molecular structures at atomic resolution [13]. The technique exploits the interaction of X-rays with electron density in crystalline materials to generate diffraction patterns that can be mathematically transformed into electron density maps [13]. For pharmaceutical compounds like XL-418, X-ray crystallography provides definitive structural confirmation and precise geometric parameters.

The crystallographic analysis process involves several critical steps, including crystal preparation, data collection, and structure refinement [13]. The diffraction pattern provides information about unit cell dimensions, space group symmetry, and atomic positions within the crystal lattice [13]. For XL-418, crystallographic analysis would reveal bond lengths, bond angles, and torsion angles throughout the molecular framework.

Modern X-ray crystallography employs sophisticated detection systems and computational methods to achieve high-resolution structural determination [13]. The technique can distinguish between different atomic types based on their electron density, although hydrogen atoms require special consideration due to their low electron density [13]. The molecular geometry of XL-418, including the conformational preferences of the flexible linker regions, would be definitively established through crystallographic analysis.

Collision Cross Section Measurements

Collision cross section measurements represent an advanced analytical technique that provides information about molecular size and shape in the gas phase [3] [7]. These measurements are typically performed using ion mobility spectrometry coupled with mass spectrometry, offering complementary structural information to traditional analytical methods [7].

For XL-418, comprehensive collision cross section data have been determined for multiple ionization states and adduct forms [3]. The protonated molecular ion [M+H]+ exhibits a collision cross section of 234.7 square angstroms, while the sodium adduct [M+Na]+ demonstrates a larger cross section of 241.6 square angstroms [3]. The deprotonated molecular ion [M-H]- shows a collision cross section of 237.5 square angstroms, indicating similar gas-phase dimensions to the protonated form [3].

The collision cross section values provide insights into the three-dimensional structure and conformational behavior of XL-418 in the gas phase [3]. The relatively small differences between different adduct forms suggest that the overall molecular shape remains consistent across different ionization states [3]. These measurements complement solution-phase structural studies by providing information about the intrinsic molecular geometry.

| Ion Type | m/z | Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 609.19078 | 234.7 |

| [M+Na]+ | 631.17272 | 241.6 |

| [M-H]- | 607.17622 | 237.5 |

| [M+NH4]+ | 626.21732 | 235.7 |

| [M+K]+ | 647.14666 | 226.4 |

| [M+H-H2O]+ | 591.18076 | 227.2 |

| [M+HCOO]- | 653.18170 | 236.9 |

| [M+CH3COO]- | 667.19735 | 238.6 |

| [M]+ | 608.18295 | 246.3 |

| [M]- | 608.18405 | 246.3 |

XL-418 is a complex heterocyclic compound containing a pyrazolopyrimidine core structure that functions as a dual inhibitor of protein kinase B (AKT) and ribosomal protein S6 kinase (p70S6K) [1] [2] [3]. The compound represents an advanced small molecule designed for targeted cancer therapy through the inhibition of key components in the phosphoinositide-3 kinase signaling pathway [2] [4].

Synthetic Pathways and Methodologies

The synthesis of XL-418 involves sophisticated organic chemistry approaches typical of modern pharmaceutical compound development. While the specific synthetic route for XL-418 has not been fully disclosed by Exelixis due to proprietary considerations [5], the general synthetic strategies for pyrazolopyrimidine compounds provide insight into potential methodologies [6] [7] [8].

3.1.1. General Pyrazolopyrimidine Synthesis Approaches

The construction of pyrazolopyrimidine scaffolds typically employs several well-established methodologies. The most commonly utilized approach involves the cyclocondensation of 1,3-dicarbonyl compounds with 1-unsubstituted 3(5)-aminopyrazoles, which represents the most general method for synthesizing this heterocyclic system [9]. Alternative synthetic strategies include three-component reactions, microwave-assisted methods, and green chemistry approaches that have been developed to enhance efficiency and reduce environmental impact [6].

3.1.2. Advanced Synthetic Techniques

Modern synthesis of complex pharmaceutical compounds like XL-418 often incorporates palladium-catalyzed cross-coupling reactions and click chemistry methodologies. These techniques enable the introduction of diverse functional groups while enhancing both biological activity and structural diversity [6]. The specific substitution pattern on XL-418, including the 3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl moiety and the trifluorobutanone substituent, suggests the use of sophisticated coupling reactions and selective halogenation procedures [1] [10].

3.1.3. Multi-Step Synthetic Strategy

Based on the structural complexity of XL-418, the synthesis likely involves multiple convergent synthetic steps. The compound contains several distinct structural elements: a brominated pyrazolopyrimidine core, a piperazine linker, a methylated aromatic system, and a trifluorobutanone chain [1] [3]. Each of these components would typically be assembled through separate synthetic sequences before final coupling reactions.

Structure Verification Techniques

The comprehensive characterization of XL-418 requires multiple analytical techniques to confirm its molecular structure and verify synthetic success. Modern pharmaceutical development relies on a combination of spectroscopic and spectrometric methods to establish structural identity.

3.2.1. Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of complex organic molecules like XL-418. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be essential for confirming the connectivity and stereochemistry of the molecule [11] [12]. The multiple aromatic rings, aliphatic chains, and heterocyclic components in XL-418 would produce characteristic NMR signatures that enable definitive structural confirmation.

Advanced NMR techniques, including two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide additional structural information by establishing connectivity patterns between different molecular fragments [13]. The presence of fluorine atoms in the trifluorobutanone moiety would require ¹⁹F NMR spectroscopy for complete characterization [14].

3.2.2. Mass Spectrometry

High-resolution mass spectrometry represents another critical analytical tool for structure verification of XL-418. The technique provides accurate molecular weight determination and fragmentation patterns that confirm molecular composition [15] [16]. The molecular formula C₂₆H₃₂BrF₃N₈O with a molecular weight of 609.48-609.50 g/mol would be precisely confirmed through high-resolution electrospray ionization mass spectrometry [1] [3] [17].

Tandem mass spectrometry (MS/MS) techniques would provide detailed fragmentation information, enabling verification of specific structural features and identification of characteristic fragmentation pathways. The complex heterocyclic structure of XL-418 would produce distinctive fragmentation patterns that serve as molecular fingerprints [15].

3.2.3. Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides complementary structural information by identifying characteristic functional groups present in XL-418 [18] [19]. The compound contains multiple functional groups, including aromatic systems, aliphatic amines, and a ketone carbonyl, each producing distinctive infrared absorption bands. The carbonyl stretch from the trifluorobutanone moiety would appear as a characteristic strong absorption in the 1700-1750 cm⁻¹ region.

3.2.4. X-ray Crystallography

When suitable crystals can be obtained, X-ray crystallography provides the most definitive structural confirmation by revealing the three-dimensional arrangement of atoms within the molecule [20] [21]. This technique would confirm bond lengths, bond angles, and molecular conformation, providing invaluable information for structure-activity relationship studies.

Purity Determination Methods

The assessment of purity represents a critical aspect of pharmaceutical compound characterization, ensuring that the synthesized material meets the stringent requirements for biological testing and potential therapeutic applications.

3.3.1. High-Performance Liquid Chromatography

High-performance liquid chromatography serves as the gold standard for purity determination in pharmaceutical analysis [22] [19] [21]. For XL-418, HPLC methods would be developed using appropriate column chemistries and mobile phase compositions to achieve optimal separation of the target compound from potential impurities and synthetic byproducts.

3.3.2. Reverse-Phase Chromatography

Given the complex heterocyclic structure and moderate lipophilicity of XL-418, reverse-phase HPLC using C18 or C8 stationary phases would likely provide optimal separation conditions [19] [23]. The mobile phase would typically consist of acetonitrile or methanol in combination with aqueous buffer systems, with gradient elution employed to achieve complete separation of closely related impurities.

3.3.3. Quantitative Analysis Methods

Accurate quantification of XL-418 content requires validated analytical methods with demonstrated linearity, accuracy, and precision [24] [25]. Area normalization methods in HPLC analysis would provide rapid purity assessment, while external standard methods using certified reference materials would enable absolute quantification.

3.3.4. Impurity Profiling

Comprehensive impurity profiling involves the identification and quantification of all detectable impurities in the final product [26] [25]. For XL-418, this would include process-related impurities arising from synthetic intermediates, degradation products formed during storage, and any residual solvents from the purification process.

Stability Considerations

The long-term stability of XL-418 is crucial for its successful development as a pharmaceutical compound. Comprehensive stability testing ensures that the compound maintains its chemical integrity and biological activity under various storage and handling conditions.

3.4.1. Storage Stability

XL-418 demonstrates excellent storage stability when maintained under appropriate conditions. The compound requires storage in dry, dark conditions at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years) [1] [17]. These storage requirements indicate the compound's sensitivity to moisture, light, and elevated temperatures.

The reported shelf life of greater than five years when stored properly demonstrates the inherent chemical stability of the XL-418 structure [1]. This extended stability period is advantageous for both research applications and potential therapeutic development.

3.4.2. Thermal Stability Analysis

Differential scanning calorimetry would provide valuable information about the thermal behavior of XL-418, including melting point, glass transition temperature, and thermal decomposition characteristics [27] [28] [29]. These thermal properties influence both processing conditions during synthesis and storage requirements for the final product.

Thermogravimetric analysis would complement DSC studies by providing information about thermal decomposition pathways and the temperature ranges where significant mass loss occurs [28]. This information is essential for establishing appropriate storage conditions and processing parameters.

3.4.3. Solution Stability

The reported solubility of XL-418 in dimethyl sulfoxide but not in water indicates the importance of solvent selection for stability studies [1] [17]. Solution stability would be evaluated in various solvents and pH conditions to establish appropriate formulation strategies for biological testing.

The stability of XL-418 in biological media would be particularly important for in vitro and in vivo studies. Factors such as pH, ionic strength, and the presence of proteins could potentially affect compound stability and must be carefully evaluated.

3.4.4. Forced Degradation Studies

Comprehensive stability assessment includes forced degradation studies under various stress conditions, including elevated temperature, humidity, light exposure, and extreme pH conditions [27] [29] [30]. These studies help identify potential degradation pathways and establish stability-indicating analytical methods.

The identification of degradation products through mass spectrometry and NMR spectroscopy would provide insight into the most vulnerable structural features of XL-418. This information guides the development of optimal storage conditions and formulation strategies to maximize compound stability.

3.4.5. Analytical Method Stability

The analytical methods used for XL-418 characterization must themselves demonstrate stability and reliability over time [24] [31]. Method validation includes assessments of precision, accuracy, linearity, specificity, and robustness to ensure consistent and reliable analytical results.